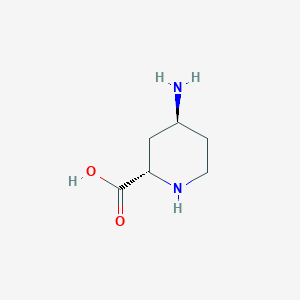
(2S,4S)-4-aminopiperidine-2-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4S)-4-aminopiperidine-2-carboxylic acid is a chiral amino acid derivative with significant importance in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-4-aminopiperidine-2-carboxylic acid typically involves chiral separation techniques. One effective approach is the chiral separation of (2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid from its racemic mixture . This method eliminates the need for salinization and dissociation processes, making it more efficient and environmentally friendly.
Industrial Production Methods: Industrial-scale production of this compound can be achieved through optimized chiral separation processes. These processes involve the use of preparative-scale chromatography, enantioselective liquid-liquid extraction, and crystallization-based methods . The implementation of these methods on an industrial scale has resulted in significant improvements in yield, atom economy, and reaction mass efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: (2S,4S)-4-aminopiperidine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can be modified through Suzuki and Sonogashira reactions in water, which involve the use of palladium catalysts and base .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various substituted derivatives with enhanced biological and chemical properties .
Applications De Recherche Scientifique
Chemistry: In chemistry, (2S,4S)-4-aminopiperidine-2-carboxylic acid is used as a building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable for the development of chiral catalysts and ligands .
Biology: In biological research, this compound is used to study the structure and function of proteins. It can be incorporated into peptides and proteins to investigate their conformational preferences and interactions .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. For example, it has been used in the development of radiolabeled tracers for tumor imaging, such as (2S,4S)4-[18F]FPArg, which can penetrate the blood-brain barrier and image gliomas with high contrast .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its chiral properties make it valuable for the synthesis of enantiopure compounds with specific biological activities .
Mécanisme D'action
The mechanism of action of (2S,4S)-4-aminopiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in tumor imaging, the compound is transported into tumor cells by cationic amino acid transporters, allowing it to accumulate in tumor tissues and provide high-contrast images .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to (2S,4S)-4-aminopiperidine-2-carboxylic acid include (2S,4R)-4-aminopiperidine-2-carboxylic acid and other chiral amino acid derivatives such as (2S,4S)-4-hydroxyproline .
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct biological and chemical properties. This makes it particularly valuable for applications requiring high stereochemical purity and specific interactions with biological targets .
Propriétés
Formule moléculaire |
C6H12N2O2 |
|---|---|
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
(2S,4S)-4-aminopiperidine-2-carboxylic acid |
InChI |
InChI=1S/C6H12N2O2/c7-4-1-2-8-5(3-4)6(9)10/h4-5,8H,1-3,7H2,(H,9,10)/t4-,5-/m0/s1 |
Clé InChI |
IUNRHKPPQLCTGF-WHFBIAKZSA-N |
SMILES isomérique |
C1CN[C@@H](C[C@H]1N)C(=O)O |
SMILES canonique |
C1CNC(CC1N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1'R,2S,3'E,5'R,7'S,12'R,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate](/img/structure/B14040010.png)


![1-[4-(Benzyloxy)-3-methoxyphenyl]cyclopropanecarbonitrile](/img/structure/B14040028.png)






![1,6-Pyrenediamine, N1,N6-bis[4-(1,1-dimethylethyl)phenyl]-N1,N6-bis(2-methylphenyl)-](/img/structure/B14040063.png)
![(2E)-4-{[4-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobut-2-enoic acid](/img/structure/B14040082.png)


